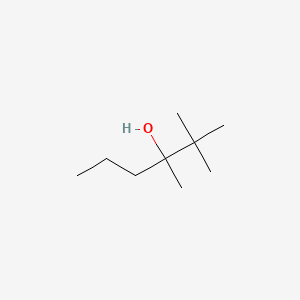

2,2,3-Trimethylhexan-3-ol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 908. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,2,3-trimethylhexan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20O/c1-6-7-9(5,10)8(2,3)4/h10H,6-7H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHNHHYWBZNQHGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)(C(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30871124 | |

| Record name | 2,2,3-Trimethylhexan-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30871124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5340-41-0 | |

| Record name | 2,2,3-Trimethyl-3-hexanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5340-41-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2,3-Trimethylhexan-3-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005340410 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC908 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=908 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2,3-Trimethylhexan-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30871124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,3-trimethylhexan-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.889 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,2,3-Trimethylhexan-3-ol: Structure, Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of the tertiary alcohol 2,2,3-trimethylhexan-3-ol. The document delves into its molecular structure, physicochemical properties, and characteristic reactivity. A detailed, field-proven protocol for its synthesis via the Grignard reaction is presented, emphasizing the causal factors behind key experimental steps. Furthermore, this guide outlines the analytical techniques for its characterization, supported by predicted spectroscopic data and interpretations. Finally, the strategic importance of this compound and related sterically hindered tertiary alcohols in modern drug discovery and other potential applications is discussed, grounded in their unique metabolic stability and physicochemical attributes. This guide is intended for researchers, scientists, and professionals in drug development and synthetic organic chemistry.

Introduction and Molecular Structure

This compound, a saturated aliphatic tertiary alcohol, possesses a unique structural architecture that imparts notable chemical properties. Its systematic IUPAC name is this compound, and it is also known by its CAS Registry Number 5340-41-0.[1] The molecule features a hexane backbone with a hydroxyl group located at the C3 position. This carbinol carbon is tertiary, being bonded to three other carbon atoms: a methyl group, a t-butyl group, and a propyl group. This high degree of substitution around the hydroxyl group is a defining feature, leading to significant steric hindrance that governs its reactivity and metabolic fate.

Molecular Formula: C₉H₂₀O[1][2]

Molecular Weight: 144.25 g/mol [1][2]

Structure:

The steric congestion around the tertiary hydroxyl group is a critical determinant of the compound's chemical behavior, rendering it resistant to oxidation and influencing the mechanisms of its reactions.

Physicochemical Properties

The physical and chemical properties of this compound are influenced by its branched structure and the presence of the polar hydroxyl group. While experimental data for some properties are scarce, reliable predicted values and data from analogous compounds provide a clear profile.

| Property | Value | Source |

| Molecular Formula | C₉H₂₀O | [1][2] |

| Molecular Weight | 144.25 g/mol | [1][2] |

| CAS Number | 5340-41-0 | [1] |

| Boiling Point | 443.15 ± 4.00 K (170 °C) | NIST[3] |

| logP (Octanol/Water) | 2.584 (Calculated) | Cheméo[3] |

| Water Solubility | log₁₀WS = -2.72 (mol/L) (Calculated) | Cheméo[3] |

| Appearance | Colorless liquid (Predicted) |

The branching of the alkyl chain tends to lower the boiling point compared to its linear isomer, 1-nonanol (Boiling Point: 214 °C), due to reduced surface area and weaker van der Waals forces. The hydroxyl group allows for hydrogen bonding, resulting in a higher boiling point than its corresponding alkane, 2,2,3-trimethylhexane.

Synthesis of this compound

The most direct and efficient method for the synthesis of sterically hindered tertiary alcohols such as this compound is the Grignard reaction. This powerful carbon-carbon bond-forming reaction involves the nucleophilic addition of a Grignard reagent to a ketone. For the target molecule, this involves the reaction of a propylmagnesium halide with 3,3-dimethyl-2-butanone (pinacolone).

Reaction Principle

The Grignard reagent, in this case, propylmagnesium bromide, is a potent nucleophile due to the highly polarized carbon-magnesium bond. The propyl carbanion attacks the electrophilic carbonyl carbon of pinacolone. The steric hindrance of the t-butyl group on pinacolone makes the carbonyl carbon less accessible, which can slow the reaction rate but does not prevent the reaction. Subsequent acidic workup protonates the resulting alkoxide to yield the final tertiary alcohol.

Experimental Protocol: Synthesis via Grignard Reaction

This protocol is a self-validating system, with each step designed to ensure the successful formation of the Grignard reagent and its subsequent reaction.

Materials:

-

Magnesium turnings

-

1-Bromopropane

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Iodine crystal (as an initiator)

-

3,3-Dimethyl-2-butanone (pinacolone)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Methodology:

-

Preparation of the Grignard Reagent (Propylmagnesium Bromide):

-

All glassware must be rigorously dried in an oven and assembled while hot under a dry nitrogen or argon atmosphere to exclude moisture, which would quench the Grignard reagent.

-

Place magnesium turnings (1.1 equivalents) in a three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.

-

Add a small crystal of iodine. The iodine acts as an initiator by etching the passivating magnesium oxide layer on the surface of the turnings.

-

Prepare a solution of 1-bromopropane (1.0 equivalent) in anhydrous diethyl ether or THF in the dropping funnel.

-

Add a small portion of the 1-bromopropane solution to the magnesium. The initiation of the reaction is indicated by the disappearance of the iodine color and the spontaneous refluxing of the ether. If the reaction does not start, gentle warming may be necessary.

-

Once initiated, add the remaining 1-bromopropane solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The solution should appear as a cloudy, grayish mixture.

-

-

Reaction with Pinacolone:

-

Cool the freshly prepared Grignard reagent to 0 °C using an ice bath. This is crucial to control the exothermic reaction with the ketone.

-

Dissolve pinacolone (1.0 equivalent) in anhydrous diethyl ether or THF and add it dropwise to the stirred Grignard solution. The steric hindrance of both the Grignard reagent and the ketone necessitates careful control of the addition rate to prevent side reactions.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

-

Workup and Purification:

-

Cool the reaction mixture again in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride. This is a milder alternative to strong acid and helps to prevent potential acid-catalyzed dehydration of the tertiary alcohol product.

-

Transfer the mixture to a separatory funnel. The organic layer containing the product will separate from the aqueous layer.

-

Extract the aqueous layer with two additional portions of diethyl ether to ensure complete recovery of the product.

-

Combine the organic layers and wash with brine (saturated NaCl solution) to remove any remaining water.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by fractional distillation under reduced pressure to obtain pure this compound.

-

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Reactivity and Mechanistic Insights

As a tertiary alcohol, this compound exhibits characteristic reactivity patterns.

-

Resistance to Oxidation: Unlike primary and secondary alcohols, it cannot be oxidized under standard conditions because the carbinol carbon lacks a hydrogen atom.

-

Nucleophilic Substitution (Sₙ1): In the presence of strong acids (e.g., HBr, HCl), the hydroxyl group can be protonated to form a good leaving group (water). Departure of water generates a relatively stable tertiary carbocation, which can then be attacked by a nucleophile. The stability of the tertiary carbocation is a key driver for this Sₙ1 pathway.

-

Elimination (E1): In the presence of strong acids and heat, the intermediate tertiary carbocation can undergo elimination of a proton from an adjacent carbon to form an alkene. According to Zaitsev's rule, the most substituted (and therefore most stable) alkene is typically the major product.

Analytical and Spectroscopic Characterization

Due to the unavailability of experimentally recorded spectra in public databases, the following characterization data is based on predicted values and established principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is predicted to be complex due to the number of chemically non-equivalent protons and potential for diastereotopicity. Key expected signals include:

-

A singlet for the hydroxyl proton (variable chemical shift, typically broad).

-

A large singlet for the nine protons of the t-butyl group.

-

A singlet for the three protons of the methyl group on the carbinol carbon.

-

Multiplets for the propyl group protons, with the terminal methyl group appearing as a triplet.

-

-

¹³C NMR: The carbon NMR spectrum is a powerful tool for confirming the carbon skeleton. Nine distinct signals are expected:

-

A quaternary carbon signal for the carbinol carbon (C-OH).

-

A quaternary carbon signal for the t-butyl group.

-

Signals for the three methyl carbons of the t-butyl group.

-

A signal for the methyl group on the carbinol carbon.

-

Three distinct signals for the carbons of the propyl group.

-

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorptions for an alcohol:

-

A strong, broad absorption in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydrogen-bonded hydroxyl group.

-

Strong C-H stretching absorptions in the 2850-3000 cm⁻¹ region.

-

A C-O stretching absorption in the 1100-1200 cm⁻¹ region, typical for tertiary alcohols.

Mass Spectrometry (MS)

Under electron ionization (EI), the molecular ion peak (m/z = 144) may be weak or absent due to the facile fragmentation of tertiary alcohols. Key fragmentation pathways would include:

-

Loss of a water molecule (M-18).

-

Alpha-cleavage, involving the loss of an alkyl radical (propyl, methyl, or t-butyl) to form a stable oxonium ion. The loss of the largest alkyl group (propyl or t-butyl) is often favored.

Analytical Workflow Diagram

Caption: Analytical workflow for the characterization of this compound.

Research Applications and Significance

While specific applications of this compound are not widely documented, its structural motifs are of significant interest, particularly in medicinal chemistry and fragrance science.

Drug Discovery and Development

The incorporation of tertiary alcohol moieties into drug candidates is a strategic approach to enhance their pharmacokinetic profiles.[4][5][6][7]

-

Metabolic Stability: Primary and secondary alcohols are often susceptible to in vivo oxidation to aldehydes, ketones, or carboxylic acids, which can lead to rapid clearance or the formation of reactive metabolites.[8] The tertiary alcohol group in this compound is resistant to oxidation, making it a metabolically stable functional group.[6][7] This property is highly desirable in drug design to increase a compound's half-life and bioavailability.

-

Tuning Physicochemical Properties: The hydroxyl group can improve aqueous solubility and provide a key hydrogen bond donor/acceptor for target binding. The steric bulk around the tertiary alcohol can also be used to fine-tune the conformation of a molecule and its fit within a protein binding pocket.

Fragrance and Flavor Industry

Many branched-chain alcohols and their esters are valued for their unique scent profiles.[9][10] While the odor of this compound itself is not well-characterized in the literature, related structures, such as other branched nonanols and cyclic tertiary alcohols, are used in fragrance compositions for their woody, floral, or fruity notes.[9][11] The specific arrangement of the alkyl groups in this compound could potentially yield a novel and valuable scent profile.

Safety and Handling

As with all chemicals, this compound should be handled with appropriate care in a well-ventilated laboratory. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. It is expected to be a flammable liquid and should be kept away from ignition sources. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.

Conclusion

This compound serves as an exemplary model of a sterically hindered tertiary alcohol. Its structure dictates a unique set of physicochemical properties and reactivity, most notably its resistance to oxidation. While specific experimental data for this compound is not widely available, its synthesis via the Grignard reaction of pinacolone and a propylmagnesium halide is a robust and predictable route. The principles of its characterization through modern spectroscopic techniques are well-understood. The true significance of this and related structures lies in their potential application as metabolically stable building blocks in drug discovery, offering a strategic advantage in the design of next-generation therapeutics. Further investigation into its specific sensory properties could also reveal applications in the fragrance industry. This guide provides a solid foundation for researchers and scientists to understand, synthesize, and explore the potential of this intriguing molecule.

References

-

Cheméo. (n.d.). Chemical Properties of this compound (CAS 5340-41-0). Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). This compound. In NIST Chemistry WebBook. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 95305, this compound. Retrieved from [Link]

-

Spectral Database for Organic Compounds (SDBS). (n.d.). National Institute of Advanced Industrial Science and Technology (AIST), Japan. Retrieved from [Link]

-

University of Wisconsin-Madison Libraries. (n.d.). Spectral Database for Organic Compounds, SDBS. Retrieved from [Link]

-

ResearchGate. (n.d.). Tertiary Alcohol: Reaping the Benefits but Minimizing the Drawbacks of Hydroxy Groups in Drug Discovery. Retrieved from [Link]

-

ACS Fall 2025. (n.d.). Tertiary alcohol: Reaping the benefits but minimizing the drawbacks of hydroxy groups in drug discovery. Retrieved from [Link]

-

Chiodi, D., & Ishihara, Y. (2025). Tertiary Alcohol: Reaping the Benefits but Minimizing the Drawbacks of Hydroxy Groups in Drug Discovery. Journal of Medicinal Chemistry, 68(8), 7889–7913. [Link]

-

Al-Hadiya, B. (2016). Metabolic-Hydroxy and Carboxy Functionalization of Alkyl Moieties in Drug Molecules: Prediction of Structure Influence and Pharmacologic Activity. Molecules, 21(9), 1147. [Link]

- Firmenich SA. (1993). Cyclic tertiary alcohols and their use as perfuming ingredients. U.S.

-

Khan Academy. (n.d.). Synthesis of alcohols using Grignard reagents I. Retrieved from [Link]

- MilliporeSigma. (2009). Fragrance compositions from tertiary terpene alcohols. U.S.

-

Belsito, D., et al. (2010). A safety assessment of branched chain saturated alcohols when used as fragrance ingredients. Food and Chemical Toxicology, 48 Suppl 4, S1-S14. [Link]

-

Organic Chemistry Tutor. (n.d.). Synthesis of Alcohols Using the Grignard Reaction. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). 3-Nonanol. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science of Scent: Exploring the Use of Cyclic Alcohols in Fragrances. Retrieved from [Link]

-

The Good Scents Company. (n.d.). nonanol. Retrieved from [Link]

-

FooDB. (2010). Showing Compound 1-Nonanol (FDB003307). Retrieved from [Link]

-

Wikipedia. (n.d.). 1-Nonanol. Retrieved from [Link]

-

Wang, C., et al. (2020). Empowering alcohols as carbonyl surrogates for Grignard-type reactions. Nature Communications, 11, 5993. [Link]

-

Clary, J. W., et al. (2011). Hydride as a Leaving Group in the Reaction of Pinacolborane with Halides under Ambient Grignard and Barbier Conditions. One-Pot Synthesis of Alkyl, Aryl, Heteroaryl, Vinyl, and Allyl Pinacolboronic Esters. The Journal of Organic Chemistry, 76(23), 9602–9610. [Link]

- Podlogar, B. L., et al. (1966). Process for making grignard reagents. U.S.

-

Alpha Aromatics. (2024). 8 Ways Alcohol Plays A Pivotal Role in Perfume Creation. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 3-cyclohexyl-2-bromopropene. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). C7H16 infrared spectrum of 2,2,3-trimethylbutane. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). C7H16 infrared spectrum of 3-methylhexane. Retrieved from [Link]

-

LibreTexts Chemistry. (2024). 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents. Retrieved from [Link]

Sources

- 1. sdbs.db.aist.go.jp [sdbs.db.aist.go.jp]

- 2. Spectral Database for Organic Compounds | re3data.org [re3data.org]

- 3. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Tertiary alcohol: Reaping the benefits but minimizing the drawbacks of hydroxy groups in drug discovery - American Chemical Society [acs.digitellinc.com]

- 7. Tertiary Alcohol: Reaping the Benefits but Minimizing the Drawbacks of Hydroxy Groups in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Metabolic-Hydroxy and Carboxy Functionalization of Alkyl Moieties in Drug Molecules: Prediction of Structure Influence and Pharmacologic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. US5268356A - Cyclic tertiary alcohols and their use as perfuming ingredients - Google Patents [patents.google.com]

- 10. A safety assessment of branched chain saturated alcohols when used as fragrance ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. nbinno.com [nbinno.com]

Synthesis of 2,2,3-trimethylhexan-3-ol via Grignard reaction

An In-depth Technical Guide to the Synthesis of 2,2,3-trimethylhexan-3-ol via Grignard Reaction

Introduction

The synthesis of tertiary alcohols is a fundamental transformation in organic chemistry, pivotal for the construction of complex molecular architectures found in pharmaceuticals, agrochemicals, and materials science. Among the myriad of synthetic methodologies, the Grignard reaction stands as a preeminent tool for carbon-carbon bond formation, offering unparalleled reliability and versatility.[1][2] Discovered by Victor Grignard, for which he was awarded the Nobel Prize in Chemistry in 1912, this organometallic reaction involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to an electrophilic carbonyl carbon.[1][3]

This guide provides a comprehensive, in-depth exploration of the synthesis of a specific tertiary alcohol, this compound. We will dissect the synthesis from first principles, examining the reaction mechanism, providing a detailed experimental protocol, and discussing the critical causality behind each procedural choice. The chosen synthetic route involves the reaction of propylmagnesium bromide with 3,3-dimethyl-2-butanone (pinacolone), a classic and illustrative example of this powerful reaction class.

Mechanistic Principles of the Synthesis

The successful synthesis of this compound is contingent on a two-stage process: the formation of the Grignard reagent, followed by its nucleophilic addition to a ketone, and culminating in an acidic work-up.

Stage 1: Formation of the Grignard Reagent (Propylmagnesium Bromide)

Grignard reagents are prepared by the reaction of an organic halide with magnesium metal in an ethereal solvent.[4][5] The reaction proceeds on the surface of the magnesium, which is typically activated to remove the passivating layer of magnesium oxide.[6] The ether solvent, such as diethyl ether or tetrahydrofuran (THF), is crucial as it coordinates to the magnesium center, stabilizing the organomagnesium compound.[3][5]

The formation involves radical intermediates, where magnesium inserts itself into the carbon-halogen bond.[3] This process inverts the polarity of the carbon atom. In the starting material, 1-bromopropane, the carbon bonded to the bromine is electrophilic. In the resulting Grignard reagent, propylmagnesium bromide, this same carbon is highly nucleophilic due to the electropositive nature of magnesium.[7]

Stage 2: Nucleophilic Addition to Pinacolone

The core bond-forming step is the nucleophilic addition of the propylmagnesium bromide to the carbonyl carbon of 3,3-dimethyl-2-butanone (pinacolone). The carbonyl group is highly polarized, with the carbon atom bearing a partial positive charge, making it an excellent electrophile.[8] The nucleophilic carbon of the Grignard reagent attacks this electrophilic carbon, leading to the formation of a new carbon-carbon bond and a tetrahedral magnesium alkoxide intermediate.[8][9][10]

Caption: Core mechanism of the Grignard reaction with a ketone.

Stage 3: Aqueous Work-up

The final step is the quenching of the reaction and protonation of the magnesium alkoxide intermediate. This is typically achieved by adding a mild acid, such as a saturated aqueous solution of ammonium chloride (NH₄Cl).[11] This reagent serves two purposes: it protonates the alkoxide to yield the desired tertiary alcohol and quenches any unreacted Grignard reagent, converting it into propane and insoluble magnesium salts that can be easily separated.[11]

Detailed Experimental Protocol

This protocol outlines the synthesis of this compound. Strict anhydrous conditions are paramount for success, as Grignard reagents react readily with protic sources like water.[1][12]

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Amount | Moles | Equivalents |

| Magnesium Turnings | Mg | 24.31 | 2.67 g | 0.110 | 1.1 |

| 1-Bromopropane | C₃H₇Br | 123.00 | 12.3 g | 0.100 | 1.0 |

| 3,3-Dimethyl-2-butanone | C₆H₁₂O | 100.16 | 10.0 g | 0.100 | 1.0 |

| Anhydrous Diethyl Ether | (C₂H₅)₂O | 74.12 | ~150 mL | - | - |

| Saturated aq. NH₄Cl | NH₄Cl | 53.49 | ~100 mL | - | - |

| Iodine | I₂ | 253.81 | 1 crystal | - | (activator) |

Apparatus Setup

All glassware must be rigorously dried in an oven at >120°C overnight and assembled while hot under a stream of dry nitrogen or argon to prevent atmospheric moisture contamination.[12][13] The setup consists of a three-necked round-bottom flask equipped with a reflux condenser (topped with a drying tube), a pressure-equalizing dropping funnel, and a nitrogen inlet.

Caption: Step-by-step experimental workflow for the synthesis.

Step-by-Step Procedure

Part A: Preparation of Propylmagnesium Bromide

-

Place the magnesium turnings (2.67 g) and a single crystal of iodine in the dry three-necked flask.

-

Assemble the apparatus and purge with dry nitrogen.

-

In the dropping funnel, prepare a solution of 1-bromopropane (12.3 g) in 40 mL of anhydrous diethyl ether.

-

Add ~5 mL of the 1-bromopropane solution to the flask. The reaction should initiate, indicated by the disappearance of the iodine color and gentle refluxing of the ether.[12] If it does not start, gentle warming with a heat gun may be required.

-

Once initiated, add the remaining 1-bromopropane solution dropwise at a rate that maintains a steady but controlled reflux.[14]

-

After the addition is complete, stir the resulting gray/cloudy mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.[14]

Part B: Reaction with 3,3-Dimethyl-2-butanone

-

Cool the freshly prepared Grignard reagent solution to 0 °C using an ice-water bath.

-

Dissolve 3,3-dimethyl-2-butanone (10.0 g) in 30 mL of anhydrous diethyl ether and place this solution in the dropping funnel.

-

Add the ketone solution dropwise to the stirred, cold Grignard reagent.[14] Control the rate of addition to maintain a gentle reflux and keep the internal temperature below 10 °C. A gelatinous precipitate will form.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes.

Part C: Work-up and Purification

-

Cool the reaction mixture again to 0 °C in an ice bath.

-

Slowly and carefully add 100 mL of saturated aqueous ammonium chloride solution dropwise to quench the reaction.[11][12] This process is exothermic and may cause vigorous bubbling.

-

Transfer the mixture to a separatory funnel. The mixture should separate into an upper organic (ether) layer and a lower aqueous layer.

-

Separate the layers. Extract the aqueous layer twice more with 25 mL portions of diethyl ether to maximize product recovery.[11]

-

Combine all the organic extracts and wash them with 50 mL of saturated sodium chloride solution (brine). This helps remove dissolved water.[11]

-

Dry the organic layer over anhydrous sodium sulfate.

-

Decant the dried solution and remove the diethyl ether using a rotary evaporator.

-

The crude product can be purified by fractional distillation to yield pure this compound.

Scientific Rationale and Troubleshooting

Anhydrous Conditions: The paramount importance of excluding water cannot be overstated. Grignard reagents are powerful bases and will readily react with even trace amounts of water in an acid-base reaction, which "kills" the nucleophile and reduces the yield.[1][15]

Initiation: The most common point of failure is the initiation of Grignard formation. The surface of magnesium is coated with a passivating layer of MgO. Activating agents like iodine or mechanical methods such as crushing the magnesium help expose a fresh, reactive metal surface.[6]

Temperature Control: The formation of the Grignard reagent and its subsequent reaction with the ketone are both highly exothermic.[5][16] Adding reagents slowly and using an ice bath are critical for controlling the reaction rate, preventing the solvent from boiling too vigorously, and minimizing side reactions.[11]

Choice of Work-up Reagent: While a dilute strong acid like HCl could be used, a saturated ammonium chloride solution is preferred for tertiary alcohols.[17] Tertiary alcohols are susceptible to acid-catalyzed dehydration (E1 elimination), especially upon heating. The mildly acidic nature of NH₄Cl (pKa ~9.2) is sufficient to protonate the alkoxide without promoting this significant side reaction.[17]

Product Characterization

-

Product: this compound

-

Molecular Formula: C₉H₂₀O[18]

-

Appearance: Colorless liquid or low-melting solid.

-

Boiling Point: ~175-177 °C (literature values may vary)[18]

Spectroscopic Analysis:

-

Infrared (IR) Spectroscopy: A strong, broad absorption in the range of 3200-3600 cm⁻¹ is characteristic of the O-H stretching of the alcohol. The sharp C=O stretch from the starting ketone (around 1715 cm⁻¹) should be absent in the pure product.

-

¹H NMR Spectroscopy: The spectrum will show characteristic signals for the propyl, methyl, and t-butyl groups. The hydroxyl proton will appear as a broad singlet, the position of which is concentration-dependent.

-

¹³C NMR Spectroscopy: The spectrum will show nine distinct carbon signals, including a key signal for the carbon bearing the hydroxyl group (C-OH) in the 70-80 ppm range.

Potential Side Reactions

While the Grignard reaction is robust, several side reactions can occur, particularly if conditions are not optimal.

Caption: Competing reaction pathways in the Grignard synthesis.

-

Enolization: The Grignard reagent can act as a base and deprotonate the α-carbon of the ketone, forming an enolate.[20] This regenerates the starting ketone upon work-up, lowering the yield. This is more prevalent with sterically hindered ketones.

-

Wurtz-type Coupling: The Grignard reagent can react with unreacted 1-bromopropane to form hexane. This is minimized by slow addition of the alkyl halide during the Grignard formation step.

-

Reduction: If the Grignard reagent possesses a β-hydrogen, it can reduce the ketone by transferring a hydride ion via a six-membered transition state.[20] In this synthesis, propylmagnesium bromide can act as a reducing agent, though addition is generally favored.

Conclusion

The Grignard reaction is an exceptionally powerful and reliable method for synthesizing tertiary alcohols like this compound. Success hinges on a deep understanding of the underlying mechanism and meticulous attention to experimental detail, particularly the maintenance of strictly anhydrous conditions and careful temperature control. By appreciating the causality behind each procedural step—from reagent choice to work-up conditions—researchers can effectively troubleshoot and optimize this synthesis, making it a cornerstone of modern organic chemistry.

References

-

The Grignard Reaction Mechanism. Chemistry Steps. [Link]

-

Grignard Reactions with Carbonyls. Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…). [Link]

-

Grignard Reagent. BYJU'S. [Link]

-

Nucleophilic Addition of Hydride and Grignard Reagents - Alcohol Formation. Chemistry LibreTexts. [Link]

-

Grignard reaction. Wikipedia. [Link]

-

Grignard reagents. Chemguide. [Link]

-

Grignard Reaction Mechanism. BYJU'S. [Link]

-

Side Reactions in a Grignard Synthesis. Journal of Chemical Education. [Link]

-

Preparation of Grignard Reagents: FTIR and Calorimetric Investigation for Safe Scale-Up. Organic Process Research & Development. [Link]

-

Grignard Synthesis of Various Tertiary Alcohols. Journal of Chemical Education. [Link]

-

Side Reactions in a Grignard Synthesis. Journal of Chemical Education. [Link]

-

Synthesis and Preparation of Grignard Reagent. Research and Reviews: Journal of Chemistry. [Link]

-

Grignard Reaction Purification Guide. Scribd. [Link]

-

Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. [Link]

-

Grignard Reaction. Organic Chemistry Portal. [Link]

-

Using a Premade Grignard Reagent To Synthesize Tertiary Alcohols in a Convenient Investigative Organic Laboratory Experiment. Journal of Chemical Education. [Link]

-

Grignard synthesis of various tertiary alcohols. ProQuest. [Link]

-

Side reactions in a grignard synthesis. ProQuest. [Link]

-

Grignard reagent. Wikipedia. [Link]

-

Grignard Reaction. University Website. [Link]

-

Reactions of Grignard Reagents. Master Organic Chemistry. [Link]

-

The Grignard Reaction (Experiment). Chemistry LibreTexts. [Link]

-

Grignard Reagents. Purdue University. [Link]

-

This compound. NIST WebBook. [Link]

-

This compound. PubChem. [Link]

-

What Grignard reagent is needed to convert 2-pentanone to 3-methyl-3-hexanol? Brainly. [Link]

-

The effects of stoichiometry and starting material on the product identity and yield in Grignard addition reactions. Royal Society of Chemistry. [Link]

-

Grignard reagents undergo a general and very useful reaction with ketones. Study.com. [Link]

-

2,2,3-Trimethylhexane. PubChem. [Link]

-

Alcohols from Carbonyl Compounds - Grignard Reagents. Chemistry LibreTexts. [Link]

-

Hexane, 2,2,3-trimethyl-. NIST WebBook. [Link]

-

Addition of a Grignard Reagent to an Ester: Formation of a Tertiary Alcohol. University Website. [Link]

-

The Grignard Reaction: Syntheses of 2-methyl-2-hexanol. YouTube. [Link]

-

The Synthesis of 4-Methyl-3-heptanol and 4-Methyl-3-heptanone. Journal of Chemical Education. [Link]

-

Synthesis of alcohols using Grignard reagents I. Khan Academy. [Link]

- Process for making grignard reagents.

-

The Crystal Structure of the Ethyl Grignard Reagent, Ethylmagnesium Bromide Dietherate. Journal of the American Chemical Society. [Link]

-

Ethyl magnesium bromide with CO2 yields. Gauth. [Link]

Sources

- 1. Grignard reaction - Wikipedia [en.wikipedia.org]

- 2. byjus.com [byjus.com]

- 3. byjus.com [byjus.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. rroij.com [rroij.com]

- 6. Grignard reagent - Wikipedia [en.wikipedia.org]

- 7. Grignard Reagents [chemed.chem.purdue.edu]

- 8. 3.4.2 – Grignard Reactions with Carbonyls – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]

- 9. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. This compound [webbook.nist.gov]

- 19. This compound | C9H20O | CID 95305 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. Grignard Reaction [organic-chemistry.org]

Introduction: The Strategic Importance of Sterically Hindered Tertiary Alcohols

An In-Depth Technical Guide to 2,2,3-Trimethylhexan-3-ol: Properties, Synthesis, and Application in Modern Drug Development

In the landscape of medicinal chemistry and drug development, the deliberate incorporation of specific functional groups is a cornerstone of molecular design. Among these, the tertiary alcohol moiety, characterized by a hydroxyl group on a carbon atom bonded to three other carbons, offers a unique confluence of physicochemical and metabolic advantages.[1] This guide focuses on this compound, a representative tertiary alcohol, to explore its fundamental properties, synthesis, and the broader strategic implications of its structural class in modern research. As a Senior Application Scientist, the perspective offered herein is grounded in the practical application of chemical principles to solve complex challenges in drug discovery, emphasizing mechanistic understanding and robust experimental design.

Part 1: Core Compound Identification and Physicochemical Profile

Accurate identification is the foundation of all subsequent research. This compound is systematically identified by the International Union of Pure and Applied Chemistry (IUPAC) and the Chemical Abstracts Service (CAS).

The compound's physical and chemical properties, summarized in the table below, dictate its behavior in various experimental and physiological environments. These values, particularly the octanol/water partition coefficient (logP) and water solubility, are critical predictors of its pharmacokinetic profile.

| Property | Value | Unit | Source |

| Normal Boiling Point (Tboil) | 443.15 ± 4.00 | K | NIST[4] |

| Normal Melting Point (Tfus) | 256.85 | K | Joback Calculated[4] |

| Octanol/Water Partition Coefficient (logPoct/wat) | 2.584 | Crippen Calculated[4] | |

| Log of Water Solubility (log10WS) | -2.72 | mol/L | Crippen Calculated[4] |

| Molecular Formula | C₉H₂₀O | -[2][3][4] | |

| Molecular Weight | 144.2545 | g/mol | -[2] |

Part 2: Synthesis Protocol and Mechanistic Rationale

The synthesis of a sterically hindered tertiary alcohol like this compound is most reliably achieved via a Grignard reaction. This classic organometallic reaction provides a robust and high-yielding pathway to create a new carbon-carbon bond and the desired tertiary alcohol functionality.

Causality of Experimental Choice

The Grignard reaction is selected for its high degree of chemo- and regioselectivity. The Grignard reagent (an organomagnesium halide) acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of a ketone. The choice of ketone and Grignard reagent directly dictates the structure of the final alcohol. For this compound, a logical retrosynthetic analysis points to the reaction between 3,3-dimethyl-2-butanone (pinacolone) and a propylmagnesium halide. The bulky tert-butyl group of the ketone and the nucleophilic propyl group from the Grignard reagent assemble to form the target molecule.

Experimental Workflow: Grignard Synthesis

The following protocol is a self-validating system, where successful execution yields the target compound, verifiable through standard analytical techniques.

-

Apparatus Setup:

-

Assemble a three-neck round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet.

-

Ensure all glassware is rigorously flame-dried under a stream of inert gas (e.g., nitrogen or argon) to eliminate atmospheric moisture, which would otherwise quench the Grignard reagent.

-

-

Grignard Reagent Formation:

-

Place magnesium turnings in the reaction flask.

-

Add anhydrous diethyl ether as the solvent.

-

Fill the dropping funnel with a solution of 1-bromopropane in anhydrous diethyl ether.

-

Add a small portion of the 1-bromopropane solution to the magnesium turnings. The reaction is initiated, often evidenced by gentle bubbling and heat generation. If the reaction does not start, a small crystal of iodine can be added as an initiator.

-

Once initiated, add the remaining 1-bromopropane solution dropwise at a rate that maintains a gentle reflux.

-

-

Nucleophilic Addition:

-

After the magnesium has been consumed, cool the flask in an ice bath.

-

Prepare a solution of 3,3-dimethyl-2-butanone (pinacolone) in anhydrous diethyl ether and add it to the dropping funnel.

-

Add the ketone solution dropwise to the freshly prepared propylmagnesium bromide solution with vigorous stirring. This is a highly exothermic step and requires careful temperature control to prevent side reactions.

-

-

Workup and Quenching:

-

Once the addition is complete, cautiously quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. This protonates the intermediate alkoxide and dissolves the magnesium salts.

-

Transfer the mixture to a separatory funnel. The organic layer (containing the product) will separate from the aqueous layer.

-

-

Purification:

-

Separate the organic layer, and extract the aqueous layer twice more with diethyl ether.

-

Combine all organic extracts and dry them over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by fractional distillation to yield pure this compound.

-

Visualization of Synthesis Workflow

Caption: Grignard synthesis workflow for this compound.

Part 3: The Role of Tertiary Alcohols in Drug Development

The structural motif of a tertiary alcohol, as exemplified by this compound, is a powerful tool for medicinal chemists to optimize Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of lead compounds.[5]

Metabolic Stability: A Key Advantage

Primary and secondary alcohols are often metabolic "soft spots," susceptible to oxidation by enzymes like alcohol dehydrogenase, which can lead to rapid clearance or the formation of reactive metabolites such as aldehydes and ketones.[5] Tertiary alcohols, however, are resistant to this metabolic pathway because the carbinol carbon (the carbon bearing the -OH group) lacks a hydrogen atom, making oxidation impossible without C-C bond cleavage.[5][6]

Furthermore, the steric hindrance provided by the three alkyl groups surrounding the hydroxyl moiety significantly reduces the rate of phase II metabolism, specifically glucuronidation.[5] This "shielding" effect enhances the metabolic stability and can prolong the in vivo half-life of a drug candidate.

Visualization: Comparative Metabolic Pathways

Caption: Metabolic fate of alcohols in drug candidates.

Tuning Physicochemical Properties

The strategic placement of a hydroxyl group is a well-established method to decrease lipophilicity (reduce logP) and increase aqueous solubility, which are favorable changes for many drug candidates.[5][6] While any alcohol can achieve this, the tertiary alcohol motif does so while minimizing the associated metabolic liabilities.[6] This allows researchers to reap the benefits of the hydroxyl group—improved solubility and potential for hydrogen bonding with protein targets—without the drawbacks of rapid metabolic breakdown.[5]

Conclusion

This compound serves as an excellent model for understanding the value of tertiary alcohols in a scientific context. Its well-defined physicochemical properties, accessible synthesis, and, most importantly, its inherent metabolic stability make its structural class a valuable asset for researchers, scientists, and drug development professionals. By designing molecules that incorporate sterically shielded tertiary alcohols, it is possible to overcome common metabolic hurdles, thereby improving the pharmacokinetic profiles and overall viability of novel therapeutic agents.

References

-

Cheméo. (n.d.). Chemical Properties of this compound (CAS 5340-41-0). Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). This compound. In NIST Chemistry WebBook. Retrieved from [Link]

-

Shanu-Wilson, J. (n.d.). Small but mighty: the impact of tertiary alcohols in drug design. Hypha Discovery. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

ACS Fall 2025. (n.d.). Tertiary alcohol: Reaping the benefits but minimizing the drawbacks of hydroxy groups in drug discovery. American Chemical Society. Retrieved from [Link]

-

Chiodi, D., et al. (2025, April 15). Tertiary Alcohol: Reaping the Benefits but Minimizing the Drawbacks of Hydroxy Groups in Drug Discovery. Request PDF on ResearchGate. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). This compound - Phase change data. In NIST Chemistry WebBook. Retrieved from [Link]

-

Chiodi, D., & Ishihara, Y. (2025, April 15). Tertiary Alcohol: Reaping the Benefits but Minimizing the Drawbacks of Hydroxy Groups in Drug Discovery. Journal of Medicinal Chemistry, ACS Publications. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. This compound [webbook.nist.gov]

- 3. This compound | C9H20O | CID 95305 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound (CAS 5340-41-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. Tertiary alcohol: Reaping the benefits but minimizing the drawbacks of hydroxy groups in drug discovery - American Chemical Society [acs.digitellinc.com]

- 6. pubs.acs.org [pubs.acs.org]

Spectroscopic data for 2,2,3-trimethylhexan-3-ol (NMR, IR, Mass Spec)

An In-depth Technical Guide to the Spectroscopic Characterization of 2,2,3-trimethylhexan-3-ol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, in-depth analysis of the spectroscopic data for this compound (C₉H₂₀O, MW: 144.25 g/mol [1]), a tertiary alcohol. The structural elucidation of this molecule is presented through the synergistic interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This document is structured to provide not just the data, but the underlying scientific rationale for its interpretation and acquisition, reflecting field-proven insights.

PART 1: CORE STRUCTURAL ELUCIDATION

The unambiguous identification of this compound is achieved by assembling a coherent structural picture from multiple spectroscopic techniques. Each method provides a unique piece of the puzzle, from the carbon-hydrogen framework to functional groups and molecular mass.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule.

The ¹H NMR spectrum provides a detailed map of the distinct proton environments within the molecule. The spectrum of this compound is characterized by signals corresponding to its seven unique proton sets.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Signal Label | Structural Assignment | Integration | Multiplicity | Approx. Chemical Shift (δ, ppm) |

| a | -C(CH₃)₂-CH₃ | 3H | Singlet | ~0.85 |

| b | -C(CH₃ )₂-CH₃ | 6H | Singlet | ~0.90 |

| c | -C(OH)(CH₃ )- | 3H | Singlet | ~1.10 |

| d | -CH₂ -CH₂CH₃ | 2H | Multiplet | ~1.25 |

| e | -CH₂-CH₂ -CH₃ | 2H | Multiplet | ~1.45 |

| f | -CH₂CH₂CH₃ | 3H | Triplet | ~0.95 |

| g | -OH | 1H | Singlet (broad) | 1-5 (variable) |

Expertise & Experience: Causality Behind Experimental Choices The choice of a deuterated solvent, typically chloroform-d (CDCl₃), is critical to avoid overwhelming the spectrum with solvent protons. Tetramethylsilane (TMS) is used as the internal standard, providing a reference point at 0 ppm from which all other proton chemical shifts are measured.[2] The position of the hydroxyl (-OH) proton signal is highly variable as it is dependent on concentration, solvent, temperature, and the presence of moisture, which all affect hydrogen bonding.[3][4] Its signal is typically a broad singlet because of rapid chemical exchange with other trace acidic protons (like water), which averages out any potential spin-spin coupling.[3]

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their electronic surroundings. For this compound, nine distinct carbon signals are expected.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Approx. Chemical Shift (δ, ppm) | Structural Assignment |

| ~14.1 | C H₃ (C6) |

| ~17.0 | -C H₂- (C5) |

| ~23.3 | -C(OH)(C H₃) |

| ~25.9 | -C(CH₃)₂-C H₃ (C1) |

| ~34.8 | -C (CH₃)₂-CH₃ (C2) |

| ~36.5 | -C (CH₃)₂- |

| ~43.9 | -C H₂- (C4) |

| ~75.5 | -C (OH)- (C3) |

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy excels at identifying the functional groups present in a molecule. The spectrum of this compound is dominated by features characteristic of a saturated tertiary alcohol.

Table 3: Characteristic IR Absorptions for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| ~3400 | Strong, Broad | O-H stretch (hydrogen-bonded) |

| 2960-2870 | Strong | C-H stretch (alkane sp³ C-H) |

| ~1375 | Medium | C-H bend (from gem-dimethyl group) |

| ~1150 | Strong | C-O stretch (tertiary alcohol) |

Trustworthiness: A Self-Validating System The IR spectrum provides a highly reliable confirmation of the alcohol functional group. The presence of a very strong and characteristically broad absorption band in the 3200-3500 cm⁻¹ region is a definitive marker for an O-H group involved in hydrogen bonding.[5][6][7] This, combined with a strong C-O stretching absorption characteristic for tertiary alcohols around 1150 cm⁻¹, provides a self-validating data set for the assigned functional group.[8]

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight and crucial structural information through the analysis of fragmentation patterns. Tertiary alcohols are known for their specific fragmentation behaviors under electron ionization (EI).

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| m/z (mass-to-charge) | Relative Intensity | Fragment Assignment |

| 144 | Very Low / Absent | [M]⁺˙ (Molecular Ion) |

| 129 | Moderate | [M - CH₃]⁺˙ |

| 126 | Low to Moderate | [M - H₂O]⁺˙ (Dehydration) |

| 101 | High | [M - C₃H₇]⁺ (α-cleavage) |

| 87 | High | [M - C₄H₉]⁺ (α-cleavage) |

Authoritative Grounding & Mechanistic Claims The molecular ion peak for tertiary alcohols is often weak or entirely absent due to the instability of the ion and the ease of fragmentation.[9][10] The most significant fragmentation pathway for alcohols is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the carbon bearing the hydroxyl group.[11] This process is favorable because it leads to the formation of a resonance-stabilized oxonium ion. For this compound, cleavage of the C3-C4 bond results in the loss of a propyl radical (•C₃H₇) to form a stable cation at m/z 101. Cleavage of the C2-C3 bond results in the loss of a tert-butyl radical (•C₄H₉) to form a cation at m/z 87. Another common fragmentation route is the loss of a water molecule (dehydration), leading to a fragment at [M-18].[11]

PART 2: EXPERIMENTAL PROTOCOLS

The following protocols describe standard methodologies for acquiring high-quality spectroscopic data for a liquid sample like this compound.

NMR Data Acquisition

-

Sample Preparation: Accurately weigh 10-20 mg of this compound and dissolve it in approximately 0.6-0.7 mL of chloroform-d (CDCl₃). Add tetramethylsilane (TMS) as an internal reference standard (typically pre-mixed in the solvent). Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup: Utilize a 400 MHz (or higher field) NMR spectrometer. Ensure the instrument is locked onto the deuterium signal of the solvent and that the sample is shimmed to homogeneity.

-

¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse sequence. Typically, 8 to 16 scans are sufficient. Set a spectral width of approximately 12 ppm and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A higher number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C. Use a spectral width of ~220 ppm and a relaxation delay of 2 seconds.

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data using appropriate software. Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm.

IR Data Acquisition

-

Sample Preparation: As this compound is a liquid, the simplest method is to prepare a neat film. Place one drop of the neat liquid onto the surface of a salt plate (e.g., NaCl or KBr). Place a second salt plate on top and gently press to form a thin, uniform liquid film.

-

Background Collection: Place the salt plates in the spectrometer and acquire a background spectrum. This will be automatically subtracted from the sample spectrum to remove interfering signals from atmospheric CO₂ and water vapor.

-

Sample Analysis: Place the prepared sample in the spectrometer's sample holder.

-

Data Acquisition: Scan the sample over the range of 4000 cm⁻¹ to 400 cm⁻¹. Co-add 16 to 32 scans to improve the signal-to-noise ratio.

Mass Spectrometry Data Acquisition

-

Sample Preparation & Introduction: Prepare a dilute solution of the analyte in a volatile solvent like methanol or hexane. Introduce the sample into the mass spectrometer via a Gas Chromatography (GC-MS) system, which allows for separation and analysis of pure components.

-

Ionization: Utilize Electron Ionization (EI) with a standard electron energy of 70 eV. This energy level is sufficient to cause reproducible fragmentation patterns.

-

Mass Analysis: Scan a mass range appropriate for the expected molecular weight and fragments, for instance, m/z 40 to 200.

-

Data Acquisition: Record the mass spectrum, ensuring that the background from the GC column bleed is subtracted. The spectrum is typically plotted as relative intensity versus mass-to-charge ratio (m/z).

PART 3: VISUALIZATION & FORMATTING

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow from data acquisition to the final structural confirmation.

Caption: Key EI-MS fragmentation pathways of this compound.

References

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2015). Introduction to Spectroscopy (5th ed.). Cengage Learning. URL: [Link]

-

Chemistry LibreTexts. (2022). Spectroscopy of Alcohols and Phenols. Source: Chemistry LibreTexts. URL: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 95305, this compound. Source: PubChem. URL: [Link]

-

Chemistry Steps. (n.d.). Mass Spectrometry of Alcohols. Source: Chemistry Steps. URL: [Link]

-

Smith, B. C. (2017). Alcohols—The Rest of the Story. Source: Spectroscopy Online. URL: [Link]

-

Doc Brown's Chemistry. (n.d.). C-13 NMR spectrum of 2,2,3-trimethylbutane. Source: Doc Brown's Chemistry Clinic. URL: [Link]

-

UCLA Chemistry & Biochemistry. (n.d.). IR Absorption Table. Source: UCLA. URL: [Link]

Sources

- 1. This compound | C9H20O | CID 95305 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. C7H16 2,2,3-trimethylbutane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 2,2,3-trimethylbutane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. ucl.ac.uk [ucl.ac.uk]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. Chemistry!!! Not Mystery : Fragmentation pattern and mass spectra of Alcohols [chemistrynotmystery.com]

- 10. GCMS Section 6.10 [people.whitman.edu]

- 11. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]

An In-Depth Technical Guide to the Solubility of 2,2,3-trimethylhexan-3-ol in Common Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 2,2,3-trimethylhexan-3-ol, a tertiary nonanol. Designed for researchers, scientists, and professionals in drug development and chemical engineering, this document delves into the theoretical principles governing its solubility, offers predictive assessments in various solvent classes, and provides a detailed experimental protocol for precise solubility determination.

Introduction: Understanding the Molecular Profile of this compound

This compound (CAS No: 5340-41-0) is a C9 tertiary alcohol with a highly branched alkyl structure.[1] Its molecular architecture, featuring a hydroxyl (-OH) functional group sterically hindered by three adjacent methyl groups and a tert-butyl group, dictates its physical and chemical properties, most notably its solubility profile. An understanding of its behavior in various organic solvents is critical for applications ranging from reaction chemistry, where it might serve as a reactant or be present as an impurity, to formulation science, where solvent selection is paramount.

This guide moves beyond a simple tabulation of data to explain the causative factors behind the solubility of this unique molecule, empowering the reader to make informed predictions and to design robust experimental validations.

The Theoretical Framework of Solubility: A Dance of Intermolecular Forces

The solubility of a solute in a solvent is governed by the fundamental principle of "like dissolves like," which is a qualitative summation of the thermodynamics of mixing. Dissolution is favored when the energy released from the formation of new solute-solvent interactions is comparable to or greater than the energy required to overcome solute-solute and solvent-solvent interactions. These interactions are primarily noncovalent.

For this compound, two competing structural features are at play:

-

The Hydrophilic Head: The polar hydroxyl (-OH) group. This group can act as a hydrogen bond donor (via the hydrogen atom) and a hydrogen bond acceptor (via the lone pairs on the oxygen atom).[2] This allows for strong dipole-dipole interactions and hydrogen bonding with polar solvents.

-

The Lipophilic Tail: The bulky, nonpolar C9 alkyl structure. This large hydrocarbon portion interacts primarily through weak van der Waals forces (London dispersion forces) and is hydrophobic.[3]

The overall solubility in a given solvent is determined by the balance between these two opposing characteristics.

The Impact of Tertiary Structure and Branching

Compared to a linear nonanol isomer like 1-nonanol, the highly branched structure of this compound has significant consequences for its solubility:

-

Increased Water Solubility (relative to linear isomers): The branching creates a more compact, quasi-spherical shape. This reduces the overall nonpolar surface area exposed to a polar solvent like water, which in turn minimizes the disruption of the solvent's hydrogen-bonding network.[4] This entropic advantage makes branched alcohols generally more soluble in water than their straight-chain counterparts.[4]

-

Steric Hindrance of the Hydroxyl Group: The three methyl groups attached to the carbinol carbon and the adjacent tert-butyl group create significant steric crowding around the hydroxyl group. This can hinder its ability to participate in hydrogen bonding with solvent molecules, particularly with bulky solvent molecules.

Hansen Solubility Parameters (HSP) as a Predictive Tool

A more quantitative approach to predicting solubility is the use of Hansen Solubility Parameters.[5] This model deconstructs the total Hildebrand solubility parameter into three components:

-

δD: Energy from dispersion forces.

-

δP: Energy from polar interactions.

-

δH: Energy from hydrogen bonding.

The principle is that substances with similar HSP values are likely to be miscible.[6] While experimentally determined HSP values for this compound are not available, we can estimate its character: it will possess a moderate δD due to its alkyl bulk, a low-to-moderate δP, and a significant δH, albeit potentially attenuated by steric hindrance. Solvents with a similar profile are predicted to be effective.

Qualitative Solubility Predictions in Common Organic Solvents

Based on the principles of intermolecular forces and structural analysis, we can predict the solubility of this compound in representative classes of organic solvents.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale for Prediction |

| Nonpolar | Hexane, Toluene, Carbon Tetrachloride | High / Miscible | The large, nonpolar C9 alkyl chain of this compound will have strong van der Waals interactions with nonpolar solvents. The "like dissolves like" principle strongly applies here. |

| Polar Aprotic | Acetone, Ethyl Acetate, Tetrahydrofuran (THF) | High / Miscible | These solvents possess a dipole moment and can act as hydrogen bond acceptors. They will interact favorably with both the polar hydroxyl group and the nonpolar alkyl chain of the alcohol, making them excellent solvents. |

| Polar Protic | Ethanol, Methanol, Isopropanol | High / Miscible | These solvents are alcohols themselves and can engage in hydrogen bonding as both donors and acceptors.[2] They are structurally similar to this compound, ensuring strong intermolecular interactions and miscibility. |

| Highly Polar Protic | Water | Low / Sparingly Soluble | While the hydroxyl group can form hydrogen bonds with water, the large C9 hydrophobic chain dominates, disrupting the water's hydrogen-bonding network.[3][7] The predicted LogP (octanol-water partition coefficient) of ~2.8 indicates a preference for a nonpolar environment over an aqueous one.[1] |

Experimental Determination of Solubility: A Self-Validating Protocol

To obtain precise, quantitative solubility data, a systematic experimental approach is required. The isothermal shake-flask method is a widely recognized and reliable technique.[8]

Causality Behind Experimental Choices

-

Isothermal Conditions: Solubility is temperature-dependent. Maintaining a constant temperature with a water bath or incubator is crucial for reproducibility.

-

Equilibration Time: Dissolution is not instantaneous. A sufficient agitation period is necessary to ensure the system reaches thermodynamic equilibrium. For viscous solvents or sparingly soluble compounds, this can take 24 hours or more.[8]

-

Use of Excess Solute: To ensure the formation of a saturated solution, the solute must be present in excess. The presence of undissolved solute at the end of the equilibration period is a visual confirmation of saturation.[8]

-

Phase Separation: Accurate analysis of the liquid phase requires complete removal of any undissolved solute. Filtration through a syringe filter is a common and effective method.

-

Analytical Method: Gas Chromatography with Flame Ionization Detection (GC-FID) is an ideal technique for quantifying the concentration of this compound due to its volatility and hydrocarbon nature. A proper calibration curve is essential for accuracy.

Step-by-Step Experimental Workflow

-

Preparation of Standards:

-

Prepare a series of standard solutions of this compound in the chosen solvent at known concentrations (e.g., 1, 5, 10, 25, 50 mg/mL).

-

Analyze these standards by GC-FID to generate a calibration curve of peak area versus concentration. Ensure the correlation coefficient (R²) is >0.995.

-

-

Sample Preparation:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial (e.g., 20 mL scintillation vial). "Excess" means enough solid material remains visible after equilibration.

-

Prepare triplicate samples for each solvent to assess reproducibility.

-

-

Equilibration:

-

Place the sealed vials in an isothermal shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials at a constant speed for a predetermined time (e.g., 24 hours) to allow the system to reach equilibrium.

-

-

Phase Separation and Sampling:

-

Remove the vials from the shaker and allow them to stand undisturbed for at least 1 hour in the same temperature bath to allow undissolved material to settle.

-

Carefully draw a sample from the clear supernatant using a syringe.

-

Immediately filter the sample through a 0.45 µm chemically resistant (e.g., PTFE) syringe filter into a clean GC vial. This step is critical to remove any microscopic undissolved particles.

-

-

Analysis:

-

Analyze the filtered sample by GC-FID using the same method as for the standards.

-

If the initial concentration is above the calibration range, dilute the sample accurately with the same solvent and re-analyze.

-

-

Calculation:

-

Use the peak area from the GC analysis and the calibration curve to determine the concentration of this compound in the saturated solution.

-

Express the solubility in appropriate units, such as g/100 mL, mg/mL, or molarity (mol/L).

-

Visualizations: Structure, Interactions, and Workflow

To further clarify the concepts discussed, the following diagrams are provided.

Caption: Molecular Structure of this compound.

Caption: Solute-Solvent Interactions for this compound.

Sources

- 1. This compound | C9H20O | CID 95305 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. kinampark.com [kinampark.com]

- 6. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. lup.lub.lu.se [lup.lub.lu.se]

A Technical Guide to Commercially Available 2,2,3-Trimethylhexan-3-ol for Researchers and Drug Development Professionals

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the commercially available sources of 2,2,3-trimethylhexan-3-ol. This guide delves into the procurement, quality assessment, and potential applications of this tertiary alcohol, offering field-proven insights to support your research and development endeavors.

Introduction to this compound: A Molecule of Interest in Medicinal Chemistry

This compound (CAS No. 5340-41-0) is a tertiary alcohol with a unique structural arrangement that makes it a compound of interest in medicinal chemistry and drug design.[1] Its molecular formula is C9H20O, and it has a molecular weight of approximately 144.25 g/mol .[1][2] The presence of a hydroxyl group on a tertiary carbon atom confers specific physicochemical properties that can be advantageous in the development of novel therapeutics.

Tertiary alcohols, as a class of compounds, are increasingly recognized for their ability to enhance the metabolic stability of drug candidates. Unlike primary and secondary alcohols, the carbon atom bearing the hydroxyl group in a tertiary alcohol is not susceptible to oxidation to an aldehyde, ketone, or carboxylic acid. This inherent resistance to metabolic degradation can lead to improved pharmacokinetic profiles, including longer half-life and reduced potential for the formation of reactive metabolites.

The bulky trimethyl and hexyl groups surrounding the hydroxyl moiety in this compound also introduce steric hindrance, which can influence a molecule's binding affinity to target proteins and its overall ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties.

Commercial Availability and Procurement

Sourcing high-quality this compound is the first critical step for any research program. Several chemical suppliers offer this compound, typically for research and development purposes. Below is a comparative summary of some of the key commercial sources.

| Supplier | Product Name | CAS Number | Purity | Additional Information |

| Sigma-Aldrich (via AA BLOCKS) | This compound | 5340-41-0 | 95% | Marketed for research and development.[3] |

| ECHEMI (via HANGZHOU LEAP CHEM CO., LTD.) | This compound | 5340-41-0 | Not specified | A specialized fine chemical supplier for research and bulk manufacturing.[1] |

| Matrix Scientific | This compound | 5340-41-0 | Not specified | Supplier of fine chemicals for research. |

| ABI Chem | This compound | 5340-41-0 | Not specified | Offers the compound for quotation upon request.[4] |

| ChemicalBook | This compound | 5340-41-0 | Not specified | Provides information and connects to various suppliers.[4] |

Procurement Strategy:

When procuring this compound, it is imperative to request a Certificate of Analysis (CoA) from the supplier. The CoA is a critical document that provides detailed information about the purity of the compound and the analytical methods used for its characterization. Researchers should scrutinize the CoA to ensure the material meets the specifications required for their intended application.

Quality Control and In-House Verification

Upon receipt of this compound, it is best practice to perform in-house quality control to verify its identity and purity, even when a supplier's CoA is provided. This self-validating system ensures the integrity of your experimental results.

Key Analytical Techniques

The primary analytical techniques for the characterization of this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for assessing the purity of volatile compounds like this compound. The gas chromatogram will indicate the presence of any impurities, while the mass spectrum provides information about the molecular weight and fragmentation pattern of the compound, confirming its identity. For tertiary alcohols, the molecular ion peak in the mass spectrum can be weak or absent.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are indispensable for confirming the chemical structure of this compound. The chemical shifts, splitting patterns, and integration of the signals in the ¹H NMR spectrum, along with the number and chemical shifts of the signals in the ¹³C NMR spectrum, provide a detailed map of the molecule's carbon-hydrogen framework.

Experimental Protocol: GC-MS Analysis

The following is a general protocol for the GC-MS analysis of this compound. The specific parameters may need to be optimized for your instrument and column.

Objective: To confirm the identity and assess the purity of a commercial sample of this compound.

Materials:

-

This compound sample

-

High-purity solvent (e.g., dichloromethane or hexane)

-

GC-MS instrument equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column like a DB-5ms or HP-5ms)

Procedure:

-

Sample Preparation: Prepare a dilute solution of the this compound sample in the chosen solvent (e.g., 1 mg/mL).

-

Instrument Setup:

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes

-

Ramp: Increase to 250 °C at a rate of 10 °C/min

-

Final hold: Hold at 250 °C for 5 minutes

-

-

MS Detector:

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Range: m/z 40-400

-

-

-

Injection: Inject 1 µL of the prepared sample into the GC-MS.

-

Data Analysis:

-

Analyze the resulting chromatogram to identify the main peak corresponding to this compound and any impurity peaks.

-

Integrate the peak areas to determine the relative purity.

-

Analyze the mass spectrum of the main peak and compare it to a reference spectrum if available, or interpret the fragmentation pattern to confirm the structure.

-

Applications in Research and Drug Development

While specific published applications of this compound are not abundant, its properties as a tertiary alcohol make it a valuable building block and structural motif in medicinal chemistry.

Enhancing Metabolic Stability

The primary rationale for incorporating a tertiary alcohol like this compound into a drug candidate is to improve its metabolic stability. By blocking a potential site of metabolism, researchers can increase the compound's half-life and oral bioavailability. This is a critical consideration in lead optimization, as poor metabolic stability is a common reason for the failure of drug candidates in preclinical and clinical development.

Modulating Physicochemical Properties